1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol
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Overview
Description
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to naturally occurring nucleotides. This similarity allows benzimidazoles to interact with biological systems, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the Phillips–Ladenburg reaction, which involves the coupling of 1,2-diaminobenzenes with carboxylic acids . Another method is the Weidenhagen reaction, which involves the coupling of 1,2-diaminobenzenes with aldehydes . These reactions often require high temperatures and can result in varying yields.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with biological molecules. The compound can bind to DNA grooves and exhibit DNA-cleavage properties. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent . Additionally, the compound’s ability to form coordination complexes with metals can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,5-bis(1H-benzimidazol-2-yl)pentan-3-one: This compound has similar chelating characteristics and biological effects.
2-aminobenzimidazole: Known for its antimicrobial and anticancer properties.
Benzimidazole derivatives: Such as albendazole, mebendazole, and omeprazole, which are used in various therapeutic applications.
Uniqueness
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol is unique due to its dual amino groups and diol structure, which provide additional sites for chemical modification and interaction with biological molecules. This structural uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H16N6O2 |
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Molecular Weight |
324.34 g/mol |
IUPAC Name |
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H16N6O2/c17-7-1-3-9-11(5-7)21-15(19-9)13(23)14(24)16-20-10-4-2-8(18)6-12(10)22-16/h1-6,13-14,23-24H,17-18H2,(H,19,21)(H,20,22) |
InChI Key |
AMCLDAPTSDAGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(C(C3=NC4=C(N3)C=C(C=C4)N)O)O |
Origin of Product |
United States |
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